4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
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Overview
Description
Aristolochic acids are a group of naturally occurring compounds found in plants of the Aristolochiaceae family, including Aristolochia and Asarum species . These compounds are known for their potent nephrotoxic and carcinogenic properties . Aristolochic acid VIA (Reference Grade) is a high-purity form of aristolochic acid used primarily for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid involves the extraction from natural sources or chemical synthesis. One method involves the use of copper-mediated magnetic molecularly imprinted polymer (mMIP) for the specific capture of aristolochic acid I . The preparation includes copper (II) as a binding pivot, (3-aminopropyl) triethoxysilane as a functional monomer, and Fe3O4 as a core, using a one-step sol-gel method .
Industrial Production Methods: Industrial production of aristolochic acid typically involves large-scale extraction from Aristolochia plants. The process includes the use of advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of aristolochic acid, such as aristolactams and other related compounds .
Scientific Research Applications
Aristolochic acid is extensively used in scientific research due to its unique properties:
Mechanism of Action
Aristolochic acid exerts its effects through several molecular mechanisms:
Nephrotoxicity: It forms DNA adducts that lead to mutations and nephrotoxicity.
Carcinogenicity: It induces oxidative stress and activates signaling pathways such as NF-κB and STAT3, contributing to inflammation and apoptosis.
Molecular Targets: Targets include DNA, various enzymes, and organic anion transporters involved in its bioactivation and toxicity.
Comparison with Similar Compounds
Aristolochic Acid I (AAI): The most abundant and nephrotoxic form of aristolochic acid.
Aristolochic Acid II (AAII): Structurally similar to AAI but lacks the O-methoxy group at the 8-position.
Aristolactams: Derivatives of aristolochic acids formed through reduction reactions.
Uniqueness: Aristolochic acid VIA (Reference Grade) is unique due to its high purity and specific use in research applications, providing reliable and consistent results for scientific studies.
Properties
CAS No. |
108766-27-4 |
---|---|
Molecular Formula |
C17H11NO8 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO8/c1-24-10-4-2-3-7-8(10)5-9(18(22)23)12-11(7)15-16(26-6-25-15)14(19)13(12)17(20)21/h2-5,19H,6H2,1H3,(H,20,21) |
InChI Key |
ZLAYZZFNRRNYGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=C(C4=C3OCO4)O)C(=O)O |
Origin of Product |
United States |
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